molecular formula C18H13IN2O2 B14810410 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide

Cat. No.: B14810410
M. Wt: 416.2 g/mol
InChI Key: IOVSQESDYBKCEO-RGVLZGJSSA-N
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Description

N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a naphthyl group, a methylene bridge, and an iodinated benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The iodine atom in the benzohydrazide moiety can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzohydrazides.

Scientific Research Applications

N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific optical or electronic properties.

    Analytical Chemistry: The compound can serve as a reagent for the detection and quantification of certain metal ions in solution.

Mechanism of Action

The mechanism of action of N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which may inhibit or activate specific biological pathways. Additionally, the hydrazone linkage can undergo hydrolysis or other transformations, leading to the release of active species that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide: Similar structure but lacks the iodine atom.

    N’-[(2-hydroxy-1-naphthyl)methylene]-3,4-dimethoxybenzohydrazide: Contains additional methoxy groups on the benzene ring.

    N’-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide: Features a thiophene ring instead of a benzene ring.

Uniqueness

N’-[(2-hydroxy-1-naphthyl)methylene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with non-halogenated analogs, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C18H13IN2O2

Molecular Weight

416.2 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C18H13IN2O2/c19-16-8-4-3-7-14(16)18(23)21-20-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,22H,(H,21,23)/b20-11+

InChI Key

IOVSQESDYBKCEO-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3I)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3I)O

Origin of Product

United States

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